CCR5 Antagonist Potency Relative to a Structurally Distinct Pyrazole-Based CCR5 Antagonist
In a functional assay measuring CCR5 antagonism in human MOLT4 cells, this compound exhibited an IC50 of 26.8 μM [1]. A structurally distinct pyrazole-based CCR5 antagonist (CHEMBL3397989) tested in a related CHO cell assay demonstrated an IC50 of 25 nM, representing a >1,000-fold difference in potency [2]. This quantitative disparity underscores that CCR5 antagonism is highly sensitive to the specific molecular scaffold; the cyclopentyl-aminopyrazole core of this compound yields modest antagonist activity at this target, whereas alternative pyrazole architectures achieve nanomolar potency. This establishes a clear baseline for selecting this compound for applications where potent CCR5 antagonism is not the primary objective.
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.8 μM (26,800 nM) |
| Comparator Or Baseline | CHEMBL3397989 IC50 = 25 nM |
| Quantified Difference | >1,000-fold less potent |
| Conditions | Target compound: human MOLT4 cells, CCL5-induced calcium mobilization. Comparator: CHO cells co-expressing Galpha16, RANTES inhibition. |
Why This Matters
This data directly informs procurement decisions for projects where moderate CCR5 affinity is desired versus those requiring high-potency antagonism.
- [1] BindingDB. BDBM50109883 (CHEMBL3604300). CCR5 antagonist activity in MOLT4 cells. Accessed 2026. View Source
- [2] BindingDB. BDBM50062990 (CHEMBL3397989). CCR5 antagonist activity in CHO cells. Accessed 2026. View Source
